
1-Butylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a butyl group and an aldehyde functional group at the first carbon position
準備方法
Synthetic Routes and Reaction Conditions: 1-Butylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a strong base, followed by oxidation of the resulting butylcyclohexane to introduce the aldehyde group. Another method involves the hydroformylation of 1-butylcyclohexene, where the double bond is converted into an aldehyde group using a catalyst such as rhodium or cobalt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroformylation processes. These processes utilize high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The reaction conditions typically include elevated temperatures and pressures to optimize yield and selectivity.
化学反応の分析
Types of Reactions: 1-Butylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, such as halogenation, where a halogen replaces one of the hydrogen atoms on the butyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), often in the presence of a catalyst or under UV light
Major Products:
Oxidation: 1-Butylcyclohexane-1-carboxylic acid
Reduction: 1-Butylcyclohexane-1-methanol
Substitution: Various halogenated derivatives of this compound
科学的研究の応用
1-Butylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group, which imparts a distinct aroma.
作用機序
The mechanism of action of 1-butylcyclohexane-1-carbaldehyde primarily involves its aldehyde functional group. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or hemiacetals, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.
類似化合物との比較
1-Butylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-Methylcyclohexane-1-carbaldehyde: Similar structure but with a methyl group instead of a butyl group. It exhibits different reactivity and physical properties due to the smaller size of the methyl group.
1-Ethylcyclohexane-1-carbaldehyde: Contains an ethyl group, leading to intermediate properties between the methyl and butyl derivatives.
1-Propylcyclohexane-1-carbaldehyde: Features a propyl group, offering a balance between the reactivity and steric effects of the methyl and butyl analogs.
The uniqueness of this compound lies in its specific combination of a cyclohexane ring with a butyl group and an aldehyde functional group, which imparts distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
1-butylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-2-3-7-11(10-12)8-5-4-6-9-11/h10H,2-9H2,1H3 |
InChIキー |
MWYOEMWSZXSMGL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CCCCC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


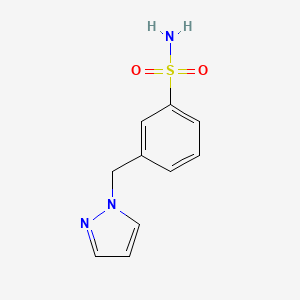




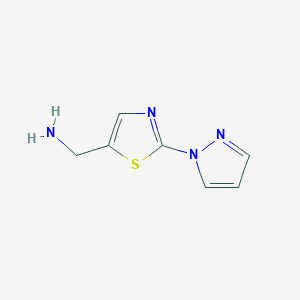
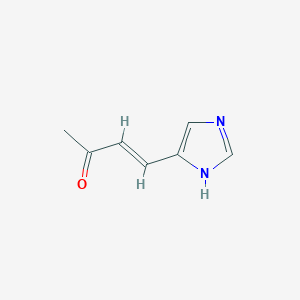
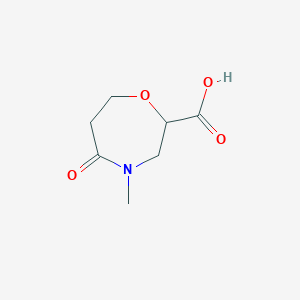


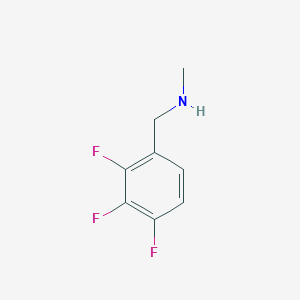
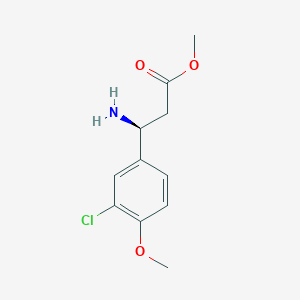
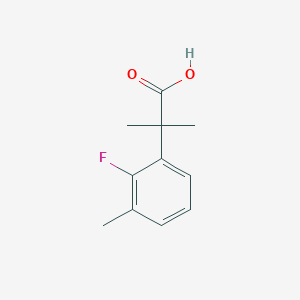
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)
